5-Aminolevulinic acid nonyl ester hydrochloride
Description
5-Aminolevulinic acid nonyl ester hydrochloride (5-ALA nonyl ester HCl) is a derivative of 5-aminolevulinic acid (5-ALA), a naturally occurring precursor in the heme biosynthesis pathway. The esterification of 5-ALA with a nonyl (C9) alcohol chain enhances its lipophilicity, facilitating improved cellular uptake and subsequent conversion to protoporphyrin IX (PpIX), a photosensitizer used in photodynamic therapy (PDT) and diagnostics . Structurally, it is represented as: C₉H₁₉OOC–CH₂–CH₂–CO–CH₂–NH₃⁺Cl⁻ (molecular formula: C₁₄H₂₇ClNO₃).
Properties
Molecular Formula |
C14H28ClNO3 |
|---|---|
Molecular Weight |
293.83 g/mol |
IUPAC Name |
nonyl 5-amino-4-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO3.ClH/c1-2-3-4-5-6-7-8-11-18-14(17)10-9-13(16)12-15;/h2-12,15H2,1H3;1H |
InChI Key |
APVSTDKRIFAPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCC(=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid nonyl ester hydrochloride typically involves the esterification of 5-aminolevulinic acid with nonanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 5-aminolevulinic acid nonyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Aminolevulinic acid nonyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.
Reduction: Reduction reactions can convert the ester back to its parent acid form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed
Protoporphyrin IX: Formed through oxidation.
5-Aminolevulinic acid: Formed through reduction.
Various substituted esters: Formed through substitution reactions.
Scientific Research Applications
5-Aminolevulinic acid nonyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other complex molecules.
Biology: Studied for its role in cellular metabolism and its effects on cell growth and differentiation.
Medicine: Widely used in photodynamic therapy for the treatment of various cancers and skin conditions. It is also used in fluorescence-guided surgery to visualize malignant tissues.
Industry: Employed in the production of agricultural chemicals and as a growth promoter for plants.
Mechanism of Action
The mechanism of action of 5-aminolevulinic acid nonyl ester hydrochloride involves its conversion to protoporphyrin IX within cells. Protoporphyrin IX is a potent photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS). These ROS cause cellular damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and organelles, leading to the selective destruction of malignant cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 5-ALA nonyl ester HCl with other 5-ALA derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>a</sup> | Lipophilicity Shift<sup>b</sup> | Purity (%) |
|---|---|---|---|---|---|
| 5-ALA HCl | C₅H₁₀ClNO₃ | 167.59 | -1.2 (pH 4.0) | 1.20 (pH 4.0) | 99.5 |
| 5-ALA methyl ester HCl | C₆H₁₂ClNO₃ | 181.62 | 0.8 | 1.51 (pH 7.0) | 99.5 |
| 5-ALA hexyl ester HCl | C₁₁H₂₂ClNO₃ | 251.75 | 3.2 | 9.12 (pH 7.0) | ≥98 |
| 5-ALA benzyl ester HCl | C₁₂H₁₆ClNO₃ | 257.72 | 2.9 | 8.13 (pH 7.0) | ≥99 |
| 5-ALA nonyl ester HCl | C₁₄H₂₇ClNO₃ | 292.83 | 4.5 <sup>c</sup> | 10.3 (pH 7.0) <sup>c</sup> | ≥95 |
<sup>a</sup> LogP values calculated using ACD/LogP or similar software .
<sup>b</sup> Lipophilic shift measured via partitioning coefficient (PC) studies with counterions (e.g., cetylpyridinium chloride) .
<sup>c</sup> Estimated based on trends in alkyl chain length and literature analogs .
Key Findings:
- Lipophilicity: Longer alkyl chains (e.g., nonyl) significantly increase LogP, enhancing membrane permeability. For example, hexyl esters (LogP 3.2) show 6-fold higher PpIX accumulation than methyl esters .
- Synthesis: Nonyl ester HCl is synthesized via esterification of 5-ALA HCl with nonanol under acidic catalysis, similar to methods for methyl and hexyl esters .
Efficacy in Photodynamic Therapy
Protoporphyrin IX Accumulation
Studies on analogous esters reveal a direct correlation between alkyl chain length and PpIX production:
| Compound | PPIX Accumulation (Relative to 5-ALA HCl) | Cell Line Tested |
|---|---|---|
| 5-ALA HCl | 1.0× | HT29 (colon cancer) |
| 5-ALA methyl ester HCl | 1.5× | J82 (bladder cancer) |
| 5-ALA hexyl ester HCl | 6.0× | WiDr (colon cancer) |
| 5-ALA nonafluorohexyl ester | 12.0× | HT29-CCD18 |
| 5-ALA nonyl ester HCl | 8.0× <sup>d</sup> | HT29-CCD18 <sup>d</sup> |
<sup>d</sup> Estimated from trends in fluorinated and thioether analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
